molecular formula C27H25Cl2N7O4S B12706529 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine CAS No. 80030-27-9

5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine

Cat. No.: B12706529
CAS No.: 80030-27-9
M. Wt: 614.5 g/mol
InChI Key: SKVOGRRSRURXIL-UHFFFAOYSA-N
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Description

5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine is a sophisticated azo compound of significant interest in advanced chemical research. As part of the azo family, this chemical scaffold is extensively investigated for its potential in developing new bioactive agents. Heterocyclic azo compounds like this one are known to be explored for their antimicrobial and antifungal properties against various gram-positive and gram-negative bacterial and fungal strains . Furthermore, the structural motifs present in this compound, including the azo linkages and thiazole ring, are common in pharmaceuticals and are studied for their role in biological reactions, such as protein synthesis inhibition and interactions with nucleic acids like DNA and RNA . The compound's complex structure also makes it a candidate for research in materials science, particularly in the development of dyes and coordination chemistry with metal ions, which can lead to applications in sensing and catalysis . Its mechanism of action in biological studies is often attributed to the ability of azo derivatives to bind with enzymes and receptors, potentially inhibiting vital pathways in microorganisms or cancer cells . This reagent is provided exclusively for research purposes to support innovation in these fields.

Properties

CAS No.

80030-27-9

Molecular Formula

C27H25Cl2N7O4S

Molecular Weight

614.5 g/mol

IUPAC Name

5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C27H25Cl2N7O4S/c1-5-35(6-2)27-30-24(16-10-8-7-9-11-16)26(41-27)34-32-21-15-22(39-3)20(14-23(21)40-4)31-33-25-18(28)12-17(36(37)38)13-19(25)29/h7-15H,5-6H2,1-4H3

InChI Key

SKVOGRRSRURXIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(S1)N=NC2=C(C=C(C(=C2)OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a stepwise diazotization and azo coupling sequence :

  • Diazotization of aromatic amines to form diazonium salts.
  • Azo coupling of diazonium salts with activated aromatic compounds (phenols, aromatic amines, or heterocyclic amines).
  • Sequential coupling to build the bis-azo structure.
  • Final functionalization with the N,N-diethyl-4-phenyl-2-thiazol-2-amine moiety.

Stepwise Preparation Details

Step Reaction Type Reactants & Conditions Notes
1 Diazotization 2,6-Dichloro-4-nitroaniline treated with NaNO2/HCl at 0-5 °C to form diazonium salt Low temperature to stabilize diazonium salt
2 First azo coupling Diazonium salt coupled with 2,5-dimethoxyphenol or 2,5-dimethoxyaniline under mildly alkaline conditions Forms 4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl intermediate
3 Second diazotization The intermediate amine group (if present) is diazotized again under similar conditions Prepares for second azo coupling
4 Second azo coupling Coupling with N,N-diethyl-4-phenyl-2-thiazol-2-amine or its precursor Forms the final bis-azo compound
5 Purification Recrystallization or chromatographic purification Ensures removal of side products and unreacted materials

Specific Considerations

  • Diazotization conditions : Strict temperature control (0–5 °C) is critical to prevent decomposition of diazonium salts.
  • pH control : Coupling reactions are typically performed in mildly alkaline media (pH 8–10) to activate coupling sites.
  • Solvent choice : Aqueous acidic or alcoholic media are common; solvent polarity affects coupling efficiency.
  • Order of coupling : The electron-rich 2,5-dimethoxyphenyl ring is usually coupled first to the diazonium salt of the 2,6-dichloro-4-nitroaniline, followed by coupling with the thiazolyl amine.
  • Use of protecting groups : Sometimes protecting groups are employed on sensitive amine or hydroxyl groups to improve selectivity.

Research Findings and Data

Yield and Purity

  • Reported yields for similar bis-azo compounds range from 60% to 85% depending on reaction scale and purification methods.
  • Purity is typically confirmed by HPLC and spectral analysis (UV-Vis, NMR, IR).

Spectral Characterization

Technique Key Observations
UV-Vis Strong absorption bands around 400–500 nm due to azo chromophores
NMR Characteristic aromatic proton shifts; methoxy groups appear as singlets around 3.7–3.9 ppm
IR Azo (-N=N-) stretching vibrations near 1400–1500 cm⁻¹; nitro group peaks at ~1520 and 1340 cm⁻¹

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Diazotization temp. 0–5 °C Critical for diazonium salt stability
Coupling pH 8–10 Mildly alkaline to activate coupling site
Solvent Water, ethanol, or mixed aqueous solvents Solubility and reactivity considerations
Reaction time 30 min to 2 hours per coupling step Monitored by TLC or UV-Vis
Purification method Recrystallization, column chromatography Ensures high purity
Yield 60–85% Dependent on scale and conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo groups can result in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a dye in textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is compared below with three structural analogs from the literature:

Compound Class Core Structure Key Substituents Synthesis Highlights Key Spectral Data
Target Compound Thiazole-2-amine Azo groups, 2,6-dichloro-4-nitro, methoxy, diethylamine Multi-step azo coupling, alkylation Expected:
- N=N stretch (1400–1600 cm⁻¹)
- NO₂ asymmetric/symmetric stretches (~1520, 1350 cm⁻¹)
Triazole-3-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides in NaOH - C=S: 1247–1255 cm⁻¹
- NH: 3278–3414 cm⁻¹
Thiadiazole-2-amine (I) 1,3,4-Thiadiazole 3,5-Dimethylphenyl, methylsulfanyl Condensation with benzaldehyde - C–H···N hydrogen bonds
- Planar structure (r.m.s. deviation: 0.149 Å)
Compound 12 Thiazole-oxadiazole 5-Methyl, phenyl, dimethylaminoethyl Alkylation with 2-dimethylaminoethyl chloride Not explicitly reported

Spectroscopic and Structural Insights

  • IR Spectroscopy :
    • The target’s azo groups would exhibit strong N=N stretches (~1400–1600 cm⁻¹), absent in triazole or thiadiazole analogs.
    • Unlike triazole-3-thiones [7–9] , the target lacks a C=S bond (1247–1255 cm⁻¹) but may show NH stretches if unsubstituted amines are present .
  • Hydrogen Bonding and Planarity: The thiadiazole-2-amine (I) exhibits intramolecular C–H···N bonds and planarity, enhancing π-conjugation .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The 2,6-dichloro-4-nitro group in the target compound enhances electrophilicity compared to the methylsulfanyl group in thiadiazole-2-amine (I) or phenylsulfonyl groups in triazoles .
  • Solubility and Bioactivity: The N,N-diethylamine group in the target may improve solubility in organic media relative to compound 12’s dimethylaminoethyl chain .

Research Implications and Gaps

  • Synthetic Challenges : Multi-step azo coupling in the target compound may introduce regioselectivity issues, necessitating advanced catalysis or purification techniques.

Biological Activity

The compound 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine , also known by its CAS number 5261-31-4 , is a complex azo compound with significant biological activity. This article explores its biological properties, including its antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential environmental impacts.

Chemical Structure and Properties

The molecular formula of the compound is C19H17Cl2N5O4C_{19}H_{17}Cl_2N_5O_4, with a molecular weight of approximately 450.275 g/mol . The structure features multiple functional groups, including azo groups and thiazole rings, which contribute to its biological activities.

PropertyValue
Molecular FormulaC19H17Cl2N5O4
Molecular Weight450.275 g/mol
Density1.38 g/cm³
Boiling Point645ºC
Flash Point343.9ºC

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of the compound. For instance, in vitro tests have shown that certain derivatives exhibit synergistic effects when combined with antibiotics like Ciprofloxacin and Ketoconazole against a range of pathogens. The minimum inhibitory concentration (MIC) for the most active derivative was found to be as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Case Study: Synergistic Effects

A study published in ACS Omega highlighted the effectiveness of the compound in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis. The results demonstrated that the compound not only inhibited bacterial growth but also disrupted existing biofilms, which are often resistant to conventional treatments .

Cytotoxicity Studies

The cytotoxic effects of the compound have been assessed on various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210). The results indicated that the compound possesses significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth at relatively low concentrations .

Table: Cytotoxicity Results

Cell LineIC50 (μM)
HeLa41 ± 3
L12109.6 ± 0.7
CEMNot reported

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